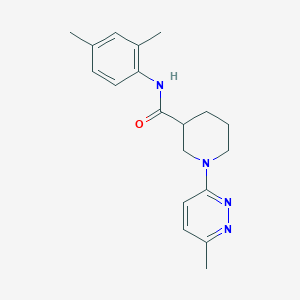

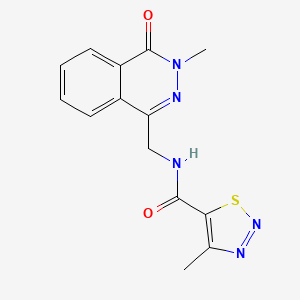

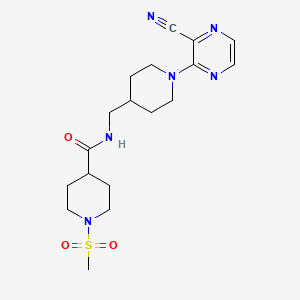

N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide" is a chemical entity that appears to be related to a class of piperidine carboxamide derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various piperazine and piperidine carboxamide derivatives with different substitutions, which can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related piperazine and piperidine carboxamide derivatives involves multiple steps, including acylation, deprotection, and salt formation . For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was optimized to achieve a 53% overall yield with high purity . Another example includes the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which involved cyclization, treatment with isoamylnitrite and diiodomethane, followed by a reaction with piperazine and subsequent steps to obtain the final compounds . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of piperazine and piperidine derivatives is often characterized by spectroscopic methods such as LC-MS, NMR, IR, and mass spectrometry . For example, the molecular structure of a related compound, C23H26N6O4, was characterized by a weak intramolecular C—H⋯N interaction, and the crystal packing was stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction . These techniques and observations could be relevant for analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of piperazine and piperidine carboxamide derivatives can be influenced by the substituents on the piperazine or piperidine ring. For instance, the presence of an arene sulfonyl group on N4 was found to be critical for the high enantioselectivity of a Lewis basic catalyst derived from l-piperazine-2-carboxylic acid for the hydrosilylation of N-aryl imines . This suggests that the functional groups attached to the piperidine ring in "this compound" could also play a significant role in its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine and piperidine carboxamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the specific properties of "this compound" are not provided in the papers, related compounds have shown potential antimicrobial activity and antiallergy activity , indicating that the compound may also possess biological activities worth investigating. The synthesis methods and structural analyses discussed in the papers provide a foundation for further exploration of the properties of similar compounds.

Aplicaciones Científicas De Investigación

Voltage-Gated Sodium Channel Blockers

Research has identified constrained analogues of tocainide, such as 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, as potent voltage-gated skeletal muscle sodium channel blockers. These compounds have shown marked increases in potency and use-dependent block, suggesting their potential in the development of antimyotonic agents (Catalano et al., 2008).

Antagonists for the CB1 Cannabinoid Receptor

The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. This research highlights the molecular interaction of the antagonist with the receptor, providing insights into the steric and electrostatic character necessary for binding, suggesting potential applications in drug development targeting cannabinoid receptors (Shim et al., 2002).

Synthesis and Production Processes

Studies have also focused on the synthesis of related compounds, such as N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, outlining practical processes from bench synthesis to pilot production. These processes provide a foundation for the scalable and economical production of compounds with potential therapeutic applications (Guillaume et al., 2003).

Androgen Receptor Antagonists

Research into trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide derivatives, such as YM580, has shown potent antiandrogenic activity without significantly affecting serum testosterone levels. This suggests potential applications in prostate cancer monotherapy, offering a promising clinical candidate for further investigation (Kinoyama et al., 2006).

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-13-6-8-17(14(2)11-13)20-19(24)16-5-4-10-23(12-16)18-9-7-15(3)21-22-18/h6-9,11,16H,4-5,10,12H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOOMSTVBVXCPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2504515.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2504518.png)

![N-(3,4-dimethoxyphenethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2504522.png)

![2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2504524.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)